molecular formula C13H17NO3 B181945 6-Benzamidohexanoic acid CAS No. 956-09-2

6-Benzamidohexanoic acid

Cat. No. B181945
CAS RN: 956-09-2
M. Wt: 235.28 g/mol
InChI Key: LFCIOBCYMAQQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzamidohexanoic acid, also known as AHX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fibrinolytic agents, which are used to dissolve blood clots in the body. AHX has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 6-Benzamidohexanoic acid involves the activation of plasminogen, a protein that is involved in the breakdown of blood clots. 6-Benzamidohexanoic acid binds to plasminogen and converts it into plasmin, which is an enzyme that breaks down fibrin, the protein that forms blood clots. This leads to the dissolution of blood clots and the restoration of blood flow.

Biochemical And Physiological Effects

In addition to its fibrinolytic activity, 6-Benzamidohexanoic acid has been shown to have a number of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of blood viscosity, and the stimulation of the production of nitric oxide. 6-Benzamidohexanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.

Advantages And Limitations For Lab Experiments

6-Benzamidohexanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to the use of 6-Benzamidohexanoic acid in lab experiments. It can be difficult to obtain in large quantities, and its fibrinolytic activity can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 6-Benzamidohexanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic applications for 6-Benzamidohexanoic acid, such as its potential use in the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Benzamidohexanoic acid, and to determine its safety and efficacy in human clinical trials.

Scientific Research Applications

6-Benzamidohexanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in detail. One of the most promising applications of 6-Benzamidohexanoic acid is in the treatment of thrombosis, a condition in which blood clots form in the body. 6-Benzamidohexanoic acid has been shown to have fibrinolytic activity, which means that it can dissolve blood clots. This makes it a potentially useful treatment for a range of conditions, including deep vein thrombosis, pulmonary embolism, and stroke.

properties

CAS RN

956-09-2

Product Name

6-Benzamidohexanoic acid

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

6-benzamidohexanoic acid

InChI

InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16)

InChI Key

LFCIOBCYMAQQBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O

Other CAS RN

956-09-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(Method J10) To the solution of 6-aminocaproic acid (2h) (0.982 g, 7.5 mmol) in water/dioxane (1:1) mixture (30 ml) NaOH (0.8 g, 20 mmol) in H2O (2 ml) and benzoyl chloride (1/67) (1.16 ml, 10 mmol) were added. The mixture was stirred for 6 h at room temperature and diluted with brine (150 ml). The mixture was washed with diethyl ether (2×25 ml), acidified with conc. HCl to pH 4, and extracted with ethyl acetate (4×25 ml). The organic solution was washed with brine (3×25 ml), dried (Na2SO4) and evaporated. The crude title compound (1.589 g, 90%) was purified by column chromatography on silica gel with chloroform-ethyl acetate (1:2) as eluent. 1H NMR (CDCl3, HMDS) δ: 1.18-1.85 (m, 6H); 2.34 (t, J=7.0 Hz, 2H); 3.45 (q, J=6.0 Hz, 2H); 6.27 (bs, 1H); 7.29-7.52 (m, 3H); 7.61-7.85 (m, 2H); 10.41 (bs, 1H).
Quantity
0.982 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.